![molecular formula C13H16BrNO5 B13195880 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a tert-butoxycarbonyl (BOC) protected amino group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid typically involves multiple steps:
Bromination: The starting material, 2-amino-5-methoxybenzoic acid, undergoes bromination to introduce the bromine atom at the 4-position.
Protection: The amino group is then protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino group.
Final Product Formation: The protected intermediate is then subjected to further reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems could enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Deprotected Amino Acid: Removal of the BOC group yields 4-bromo-2-amino-5-methoxybenzoic acid.
Biaryl Compounds: Suzuki-Miyaura coupling results in the formation of biaryl derivatives.
Applications De Recherche Scientifique
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid depends on its specific application
Bromine Atom: Can participate in halogen bonding and other interactions.
Amino Group: Can form hydrogen bonds and interact with acidic or basic sites.
Methoxy Group: Can participate in hydrophobic interactions and influence the compound’s solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Lacks the BOC-protected amino group.
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom and the BOC protection.
4-Bromo-2-amino-5-methoxybenzoic acid: Lacks the BOC protection.
Uniqueness
4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid is unique due to the presence of both the bromine atom and the BOC-protected amino group. This combination of functional groups allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H16BrNO5 |
|---|---|
Poids moléculaire |
346.17 g/mol |
Nom IUPAC |
4-bromo-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-6-8(14)10(19-4)5-7(9)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
NRISPOKGYFRFRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


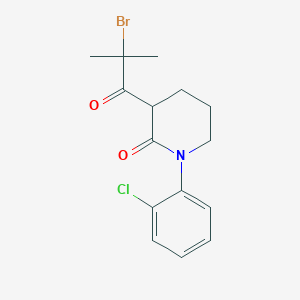

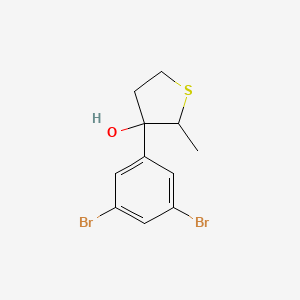

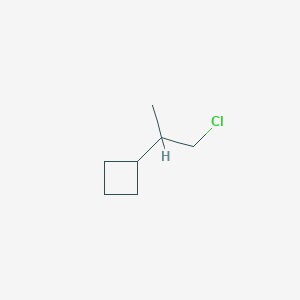
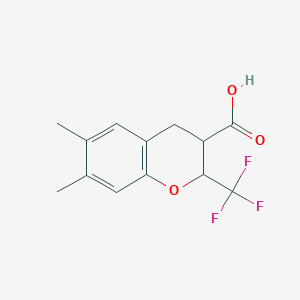
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
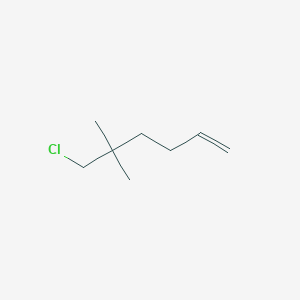
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
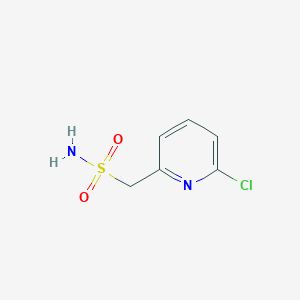
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
amine](/img/structure/B13195877.png)
